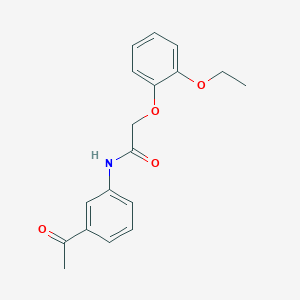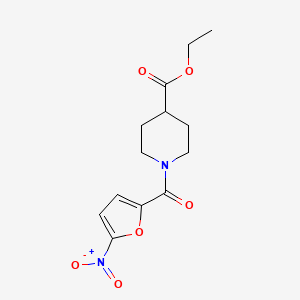
N-(3-acetylphenyl)-2-(2-ethoxyphenoxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds closely related to N-(3-acetylphenyl)-2-(2-ethoxyphenoxy)acetamide involves multi-step chemical reactions, starting from basic organic compounds through processes such as acetylation, ethylation, and condensation. For instance, N-[3-((3-(Dimethylamino)-1-oxo-2-propenyl)phenyl]-N-ethyl acetamide was synthesized from m-nitro acetophenone by reduction, acetylation, ethylation, and condensation, achieving an overall yield of 77% (Gong Fenga, 2007).
Molecular Structure Analysis
Molecular structure analysis of compounds similar to N-(3-acetylphenyl)-2-(2-ethoxyphenoxy)acetamide is conducted using techniques like X-ray crystallography, NMR spectroscopy, and molecular docking studies. These studies help in understanding the crystalline structure, molecular bonding, and potential interactions with biological targets. For example, an anticancer drug of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide demonstrated its crystal structure and potential anticancer activity through molecular docking analysis targeting the VEGFr receptor (G. Sharma et al., 2018).
Chemical Reactions and Properties
Chemical reactions and properties of acetamide derivatives are explored through various chemical processes, including chemoselective acetylation and catalytic hydrogenation. These processes are pivotal in synthesizing intermediates for pharmaceutical and other applications, demonstrating the versatility and reactivity of the acetamide group. For instance, chemoselective monoacetylation of the amino group of 2-aminophenol to N-(2-hydroxyphenyl)acetamide was carried out using Novozym 435 as the catalyst, showcasing the compound's synthetic utility (Deepali B Magadum & G. Yadav, 2018).
Propriétés
IUPAC Name |
N-(3-acetylphenyl)-2-(2-ethoxyphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO4/c1-3-22-16-9-4-5-10-17(16)23-12-18(21)19-15-8-6-7-14(11-15)13(2)20/h4-11H,3,12H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUQBFYKOOHKVAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1OCC(=O)NC2=CC=CC(=C2)C(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-acetylphenyl)-2-(2-ethoxyphenoxy)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(2-methyl-1H-indol-1-yl)-N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}propanamide](/img/structure/B5673612.png)

![{[(1-isopropyl-1H-pyrazol-4-yl)carbonyl]amino}[2-(trifluoromethyl)phenyl]acetic acid](/img/structure/B5673620.png)
![2-{4-[(4-phenyl-1-piperazinyl)carbonyl]phenyl}-1,2-thiazinane 1,1-dioxide](/img/structure/B5673624.png)
![(3S*,4S*)-4-methyl-1-{[1-(4-methylbenzoyl)piperidin-4-yl]carbonyl}piperidine-3,4-diol](/img/structure/B5673627.png)



![{(3R*,4R*)-1-[3-(difluoromethoxy)benzoyl]-4-[(4-methylpiperazin-1-yl)methyl]pyrrolidin-3-yl}methanol](/img/structure/B5673664.png)
![2-[(2E)-3-phenylprop-2-en-1-yl]-8-(pyrrolidin-1-ylacetyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5673665.png)

![(3S*,4R*)-4-(1,3-benzodioxol-5-yl)-1-[2-(methylsulfonyl)ethyl]-3-pyrrolidinecarboxylic acid](/img/structure/B5673675.png)
![N-{3-[(2R*,6S*)-2,6-dimethylmorpholin-4-yl]propyl}-5,6-dimethylpyrimidin-4-amine](/img/structure/B5673693.png)